2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Description

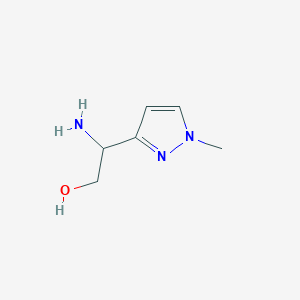

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a pyrazole-derived β-amino alcohol with the molecular formula C₆H₁₁N₃O and a molecular weight of 141.17 g/mol . Its structure features a 1-methylpyrazole ring substituted at the 3-position, with an amino and hydroxyl group attached to the adjacent carbon.

Properties

IUPAC Name |

2-amino-2-(1-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPRZYKEIPMTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can also be optimized to enhance the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have demonstrated that derivatives of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown efficacy against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell walls.

Anticancer Research : The compound has been evaluated for its anticancer properties. In vitro studies indicate that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines . The structure's ability to interact with biological targets makes it a candidate for further exploration in cancer therapeutics.

Agrochemicals

Pesticidal Activity : Compounds derived from 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol have been investigated for their potential use as pesticides. Their ability to act on specific biochemical pathways in pests suggests that they could serve as effective agents for pest control, reducing reliance on traditional chemical pesticides .

Material Science

Polymer Chemistry : The compound's unique functional groups allow it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced properties, such as increased thermal stability and mechanical strength. Research is ongoing into the development of biocompatible materials using this compound as a building block .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol with various biological targets. These studies provide insights into the binding affinities and potential therapeutic effects of the compound, guiding future experimental designs .

Case Study 1: Antimicrobial Efficacy

In a study published in Oriental Journal of Chemistry, researchers synthesized several derivatives of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol and tested their antimicrobial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

A recent study explored the anticancer effects of a specific derivative of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol on breast cancer cells. The findings revealed that treatment with this derivative led to a significant reduction in cell viability and induced apoptosis, highlighting its potential application in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent differences and physicochemical properties:

Functional and Application Differences

- Pharmaceutical Potential: Amino-containing derivatives (e.g., the target compound and 2-((4-amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol) are often intermediates in drug synthesis, as seen in . The amino group facilitates interactions with biological targets. The chloro-dimethyl analog’s lipophilicity () may enhance blood-brain barrier penetration, unlike polar hydroxyl-rich variants.

- Coordination Chemistry: The target compound’s amino and hydroxyl groups enable metal chelation, whereas non-amino analogs (e.g., 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol) lack this capability.

Research Findings and Key Insights

- Positional Isomerism: Substitution at pyrazole C3 vs. C4 (e.g., 2-amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol vs. the target compound) influences hydrogen-bonding networks and crystal packing, critical for crystallization studies using programs like SHELXL .

- Biological Activity : The fluorophenyl analog’s aromatic ring () may enhance binding to hydrophobic enzyme pockets, whereas the target compound’s smaller size favors solubility.

Biological Activity

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential applications in drug development, particularly in the fields of oncology and anti-inflammatory treatments.

- IUPAC Name: 2-amino-2-(1-methylpyrazol-3-yl)ethanol

- Molecular Formula: C₆H₁₁N₃O

- Molecular Weight: 141.17 g/mol

- CAS Number: 1483931-59-4

The biological activity of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's amino and hydroxyl functional groups enable it to inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and catalytic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Research indicates that compounds with a pyrazole scaffold can exhibit significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative |

| Breast Cancer | MDA-MB-231 | Antiproliferative |

| Liver Cancer | HepG2 | Antiproliferative |

| Colorectal Cancer | HCT116 | Antiproliferative |

The compound has shown effectiveness in inhibiting the growth of these cancer cells both in vitro and in vivo, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol have been explored through various models. Notably, its efficacy has been compared to standard anti-inflammatory drugs like diclofenac. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

| Compound | COX Inhibition (IC50) |

|---|---|

| 2-Amino-2-(1-methylpyrazol) | 0.02 - 0.04 μM |

| Diclofenac | 54.65 μg/mL |

These results indicate that the compound may serve as a potent anti-inflammatory agent with a favorable safety profile .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) demonstrating the effectiveness of pyrazole derivatives against bacteria such as Staphylococcus aureus:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | Varies |

The antimicrobial efficacy suggests that this compound could be developed further for therapeutic applications in treating infections .

Case Studies

A recent study synthesized several pyrazole derivatives, including 2-Amino-2-(1-methylpyrazol), and evaluated their biological activities. The study found that modifications to the pyrazole ring significantly affected the biological activity of these compounds, highlighting the importance of structural variations in drug design .

Q & A

Basic Research Questions

Q. How can microwave-assisted synthesis be optimized for preparing pyrazole-containing derivatives like 2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol?

- Methodology : Microwave irradiation (e.g., CEM Discover Focused Synthesizer at 160 W, 70°C, 200 psi) reduces reaction time to 180–300 seconds compared to traditional reflux methods. Real-time monitoring via TLC ensures reaction progress, while post-reaction cooling and ethanol washing enhance purity. For example, microwave synthesis of similar pyrazole derivatives achieved yields >45% after recrystallization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. substituents). Hydrogen bonding (O–H···N) and intermolecular interactions should be analyzed via SHELXL refinement . NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight .

Q. How does solvent choice influence crystallization efficiency and polymorph formation?

- Methodology : Ethanol is preferred for recrystallization due to its polarity and ability to dissolve polar intermediates. Slow cooling (e.g., room temperature) promotes single-crystal growth, while silica gel column chromatography (using EtOAc/hexane gradients) isolates pure fractions. Evidence shows 45% yield for a pyrazole analog after ethanol recrystallization .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during Claisen-Schmidt condensation in pyrazole synthesis?

- Methodology : Competing pathways (e.g., aldol addition vs. dehydration) can lead to by-products like uncyclized intermediates. Adjusting base strength (e.g., NaOH vs. KOH) and reaction time minimizes side reactions. For example, extended reflux in acetic acid/ethanol (7 hours) improved cyclization efficiency in a related pyrazole synthesis .

Q. How can computational modeling (DFT or molecular docking) predict the compound’s reactivity or biological interactions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins. SHELX-refined crystal structures provide accurate starting geometries for simulations .

Q. How do contradictory crystallographic and spectroscopic data for this compound’s tautomeric forms arise, and how can they be resolved?

- Methodology : X-ray diffraction definitively identifies tautomeric forms (e.g., keto-enol equilibria), while NMR may average signals due to dynamic exchange. Low-temperature NMR (90 K) or solid-state NMR can align discrepancies. For example, hydrogen-bonding motifs in crystal structures stabilize specific tautomers .

Q. What strategies improve enantiomeric purity during asymmetric synthesis of the ethanolamine moiety?

- Methodology : Chiral auxiliaries (e.g., (S)-proline) or enzymatic resolution (lipases) enhance stereoselectivity. HPLC with chiral columns (e.g., Chiralpak IA) monitors enantiomeric excess. Dihydrochloride salt formation (as in related amino-alcohols) improves crystallinity and purity .

Data Analysis and Optimization

Q. How can researchers address low yields in multi-step syntheses of pyrazole-ethanolamine hybrids?

- Methodology : Mid-reaction quenching and intermediate characterization (e.g., LC-MS) identify yield-limiting steps. For example, microwave-assisted steps improved yields by 20–30% over conventional heating in similar protocols .

Q. What role do substituents on the pyrazole ring (e.g., methyl vs. phenyl groups) play in modulating solubility and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.